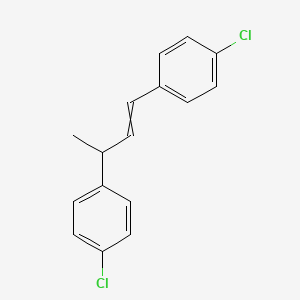
1,1'-(But-1-ene-1,3-diyl)bis(4-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two 4-chlorobenzene groups connected by a but-1-ene-1,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and but-1-ene-1,3-diyl derivatives.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A palladium-based catalyst is often employed to facilitate the coupling reaction between the 4-chlorobenzene and the but-1-ene-1,3-diyl linker.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the production process.
化学反応の分析
Types of Reactions
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzene groups to less reactive forms.
Substitution: The chlorine atoms in the 4-chlorobenzene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated products or other reduced forms.
Substitution: Products with substituted functional groups replacing the chlorine atoms.
科学的研究の応用
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-ene-1,3-diyl)bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-iodobenzene): Similar structure but with iodine atoms instead of chlorine.
The uniqueness of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) lies in its specific reactivity and properties conferred by the chlorine atoms, which can influence its behavior in chemical and biological systems.
特性
CAS番号 |
108708-08-3 |
|---|---|
分子式 |
C16H14Cl2 |
分子量 |
277.2 g/mol |
IUPAC名 |
1-chloro-4-[3-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(14-6-10-16(18)11-7-14)2-3-13-4-8-15(17)9-5-13/h2-12H,1H3 |
InChIキー |
ZFEYUKOFZMWPGO-UHFFFAOYSA-N |
正規SMILES |
CC(C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


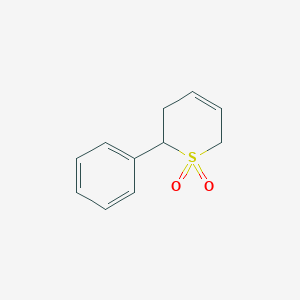
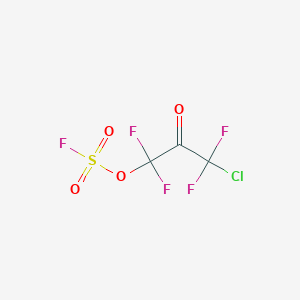

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

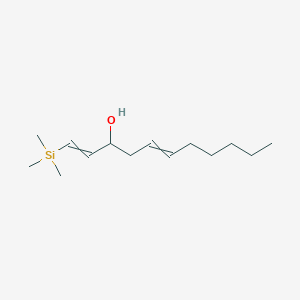



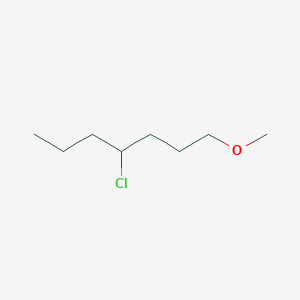
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
